molecular formula C12H21NO4 B1592586 (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid CAS No. 572924-00-6

(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid

Cat. No. B1592586
M. Wt: 243.3 g/mol
InChI Key: VKOXJCPQUQBCAJ-SECBINFHSA-N
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Description

The compound is an amino acid derivative, which are often involved in biological processes. Amino acids are the building blocks of proteins and play key roles in the function of organisms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopentyl group with a carbonyl group to form the cyclopentyloxycarbonyl moiety, followed by the addition of the amino and dimethyl-butyric acid groups .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. It might undergo reactions typical of carboxylic acids, amines, and ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as melting point analysis, infrared spectroscopy, and solubility tests .

Scientific Research Applications

Erythroid Differentiation

  • Butyric Acid in Erythroleukemic Cells : Butyric acid demonstrates potent induction of erythroid differentiation in cultured erythroleukemic cells. It's effective at low concentrations, showing strict structural requirements for induction, suggesting a significant role in cellular differentiation processes (Leder & Leder, 1975).

Synthesis of Derivatives

  • Synthesis of γ-(Arylamino)butyric Acid Derivatives : A catalytic approach for synthesizing γ-(aryl-amino)butyric acid derivatives has been developed. This method involves a ring-opening reaction of cyclopropane-1,1-dicarboxylates with arylamines, leading to the formation of butyric acid derivatives (Li et al., 2019).

Complexation Studies

  • Molecular Tweezers with Carboxylic Acids : Studies on molecular tweezers with carboxylic acids like butyric acid reveal insights into complexation behaviors, specifically with nucleotide bases. This suggests potential applications in molecular recognition and interaction studies (Zimmerman, Wu, & Zeng, 1991).

Cancer and Hemoglobinopathies Treatment

  • Butyric Acid in Colorectal Cancer and Hemoglobinopathies : Butyric acid's regulatory effects on gene expression and its biological response modifying properties suggest potential therapeutic applications in colorectal cancer and hemoglobinopathies treatment (Pouillart, 1998).

Reactions with Primary Amines

  • Reactions of 4‐pyrones with Primary Amines : A study on the reactions between primary aliphatic amines and 4-pyrones, leading to derivatives of butyric acid, hints at the potential for creating novel chemical compounds (Allan et al., 1971).

Linker in Solid Support Synthesis

  • Glutamic Acid as a Linker : Investigating glutamic acid as a linker for attaching alcohols to solid support, with potential applications in synthesizing butyric acid derivatives (Subra, Amblard, & Martínez, 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be corrosive, flammable, or toxic .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)9(10(14)15)13-11(16)17-8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOXJCPQUQBCAJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635120
Record name N-[(Cyclopentyloxy)carbonyl]-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid

CAS RN

572924-00-6
Record name N-[(Cyclopentyloxy)carbonyl]-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 572924-00-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Bilodeau, MD Bailey, PK Bhardwaj… - Bioorganic & medicinal …, 2013 - Elsevier
In this report we describe the synthesis and evaluation of diverse 4-arylproline analogs as HCV NS3 protease inhibitors. Introduction of this novel P2 moiety opened up new SAR and, in …
Number of citations: 7 www.sciencedirect.com

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